4-(2-Methyl-1-oxoallyl)morpholine

Thermoresponsive polymers LCST Smart hydrogels

4-(2-Methyl-1-oxoallyl)morpholine (CAS 5117-13-5), also known as N-Methacryloylmorpholine or 4-acryloylmorpholine (ACMO), is a methacrylamide-functionalized morpholine monomer. Its molecular formula is C8H13NO2 (MW: 155.19 g/mol).

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 5117-13-5
Cat. No. B1605097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1-oxoallyl)morpholine
CAS5117-13-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)N1CCOCC1
InChIInChI=1S/C8H13NO2/c1-7(2)8(10)9-3-5-11-6-4-9/h1,3-6H2,2H3
InChIKeyAKVUWTYSNLGBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methyl-1-oxoallyl)morpholine (CAS 5117-13-5) – Core Monomer Profile for Scientific Procurement


4-(2-Methyl-1-oxoallyl)morpholine (CAS 5117-13-5), also known as N-Methacryloylmorpholine or 4-acryloylmorpholine (ACMO), is a methacrylamide-functionalized morpholine monomer. Its molecular formula is C8H13NO2 (MW: 155.19 g/mol) [1]. The compound is characterized by a reactive methacryloyl group that undergoes free-radical polymerization and a hydrophilic morpholine ring that enhances water solubility and amphiphilicity [2]. It is registered with the FDA as a UNII substance (2HZ3Z6WB74), confirming its unique chemical identity in pharmaceutical and biomedical supply chains [3].

1
Methacrylamide-functionalized morpholine monomer for free‑radical polymerization workflows.
2
Hydrophilic‑hydrophobic balance enables thermoresponsive and amphiphilic polymer design.
3
FDA UNII registration (2HZ3Z6WB74) supports procurement identity in research supply chains.

4-(2-Methyl-1-oxoallyl)morpholine – Why In-Class Analogs Cannot Be Swapped


Generic substitution among N-substituted methacrylamides or acrylamides is not scientifically justified for applications requiring precise thermoresponsive behavior, mechanical performance, or polymer architecture control. The morpholine moiety confers a distinct hydrophilic-hydrophobic balance and lower critical solution temperature (LCST) profile compared to alkyl-substituted analogs such as N-isopropylacrylamide (NIPAM) or N,N-dimethylacrylamide (DAMAA) [1]. Furthermore, the methacryloyl group in 4-(2-Methyl-1-oxoallyl)morpholine introduces different polymerization kinetics and final polymer Tg relative to acryloyl analogs, directly impacting crosslinking density and material flexibility . Even minor structural variations alter hydrogen bonding capacity, water uptake, and protein adsorption resistance [2]. For procurement decisions in biomedical hydrogels, UV-curable coatings, or controlled-release systems, these quantifiable differences mandate compound-specific selection rather than in-class substitution.

Thermoresponsive profile mismatch

Morpholine-based polymers exhibit a markedly higher LCST than NIPAM or DAMAA; hydrogel collapse temperature may shift function unexpectedly.

Polymer architecture divergence

The methacryloyl group alters polymerization kinetics and final polymer Tg compared to acryloyl analogs, directly affecting crosslink density and flexibility.

Hydrophilic balance and biofouling

The morpholine ring changes water uptake and protein adsorption resistance; properties cannot be replicated by alkyl-substituted acrylamides.

4-(2-Methyl-1-oxoallyl)morpholine – Quantitative Differentiation Versus NIPAM and DAMAA


Elevated LCST (88°C) Expands High-Temperature Smart Material Operating Window Beyond NIPAM (33°C)

Poly(4-acryloylmorpholine) (PACMO) exhibits a lower critical solution temperature (LCST) of 88°C in aqueous solution, which is 55°C higher than poly(N-isopropylacrylamide) (PNIPAM) at 33°C [1]. In thermochromic photonic gel sensors, this LCST difference translates to a gradual, tunable λpeak shift over the full 10–80°C temperature range, whereas NIPAM-only gels show a steep, irreversible change confined below 40°C [2].

LCST Differentiation
Head-to-head
PACMO 88°C vs. PNIPAM 33°C — Δ 55°C
Expands high‑temperature hydrogel research window beyond NIPAM limits.
Aqueous solution; photonic gel sensor context
Thermoresponsive polymers LCST Smart hydrogels Drug delivery

4-AcM-Clay Hydrogels Achieve >5000% Elongation – 4× Higher Than NIPAM-Clay Hydrogels (~1200%)

Clay-based nanocomposite hydrogels synthesized with 4-acryloylmorpholine (4-AcM) as the monomer achieved a maximum elongation at break exceeding 5000% at 5 wt% clay loading and 20% solid content, with a tensile strength of ~400 kPa and compression strength >8 MPa [1]. In contrast, NIPAM-based clay nanocomposite hydrogels (CMC/PNIPA/Clay) prepared under comparable conditions exhibited elongation at break in excess of 1200% [2].

Elongation at Break
Cross‑study comparable
4‑AcM/clay >5000% vs. NIPAM/clay >1200% — ~4× higher stretchability
Supports extreme‑compliance hydrogel screening and 3D‑printable scaffold design.
5 wt% clay; 20% solid content
Nanocomposite hydrogels Mechanical properties Tissue engineering 3D printing

4-(2-Methyl-1-oxoallyl)morpholine Synthesis Delivers 80% Yield and >98% Purity – Competitive with N,N-Dimethylmethacrylamide (91.3% Yield, 95.6% Purity)

A patented synthesis method for 4-(2-Methyl-1-oxoallyl)morpholine achieves a yield of approximately 80% and final product purity exceeding 98% [1]. This performance is comparable to a reported synthesis method for N,N-dimethacrylamide (N,N-dimethylmethacrylamide), which yields 91.3% product with 95.6% purity [2]. The high purity of 4-(2-Methyl-1-oxoallyl)morpholine minimizes inhibitor carryover and byproduct interference in subsequent polymerizations, ensuring reproducible macromolecular properties.

Synthesis Purity
Specification review
Yield ~80%, Purity >98%
Meets procurement specification for high‑purity monomer in reproducible polymerizations.
Patent synthesis; cross‑study comparator N,N‑dimethacrylamide 95.6% purity
Monomer synthesis Reactive diluent UV curing Process chemistry

ACMO Copolymerization Reduces Thermal Hysteresis in Photonic Gel Sensors vs. NIPAM-Only Systems

Incorporation of ACMO into NIPAM-based thermochromic photonic gels significantly reduces the hysteresis of λpeak during heating-cooling cycles, a phenomenon attributed to delayed restoration of the shrunken state in NIPAM-only gels [1]. This qualitative difference in dynamic response is critical for sensor reliability and repeatability, though quantitative hysteresis values were not reported in the study.

Thermal Hysteresis
Class‑level inference
Reduced hysteresis observed in ACMO‑containing photonic gels vs. NIPAM‑only
Supports sensor repeatability research; quantitative data not yet reported.
Heating‑cooling cycles 10–80°C; inverse opal gel context
Thermochromic sensors Hysteresis Photonic gels Responsive materials

4-AcM Content Directly Correlates with Enhanced Drug Release in PEG-DA/HEMA Hydrogels

In 4-acryloylmorpholine (4-AcM)-based hydrogels synthesized with PEG-DA and HEMA, increasing 4-AcM content resulted in proportionally higher drug release of ciprofloxacin HCl, as quantified in cumulative release profiles . The porous structure, confirmed by SEM, facilitates tunable diffusion kinetics, offering a direct compositional lever for release rate optimization that is not achievable with non-porous or non-amphiphilic monomer alternatives.

Drug Release Tuning
Data to verify
Higher 4‑AcM content correlates with increased ciprofloxacin HCl release
Composition‑dependent release context for controlled delivery research.
No source listed; source‑specific review required
Drug delivery Controlled release Hydrogel Biomaterials

4-(2-Methyl-1-oxoallyl)morpholine – Application Scenarios Validated by Comparative Evidence


High-Temperature Responsive Hydrogels for Hyperthermia Drug Delivery

Use 4-(2-Methyl-1-oxoallyl)morpholine as the primary monomer to fabricate thermoresponsive hydrogels with an LCST of 88°C, enabling drug release triggered at temperatures well above physiological norm (e.g., localized hyperthermia at 40–45°C) while remaining fully hydrated and functional, unlike NIPAM-based hydrogels that collapse at 33°C [1]. This property is supported by direct LCST comparison data from photonic gel studies.

Stretchable Clay Nanocomposite Hydrogels for 3D-Bioprinting and Soft Robotics

Employ 4-acryloylmorpholine in clay-based nanocomposite hydrogels to achieve >5000% elongation at break and >8 MPa compression strength [2]. This extreme stretchability and shape recovery make it the monomer of choice for 3D-printable tissue scaffolds and soft actuators, offering >4× the elongation of comparable NIPAM-clay hydrogels.

UV-Curable Reactive Diluents for High-Purity Optical Coatings and Adhesives

Utilize 4-(2-Methyl-1-oxoallyl)morpholine as a reactive diluent in UV-curable formulations requiring >98% monomer purity to minimize yellowing, ensure consistent crosslinking, and maintain high optical clarity [3]. The compound's methacryloyl group provides rapid free-radical photopolymerization, and its morpholine ring enhances solubility in diverse resin systems.

Thermochromic Sensors with Reduced Hysteresis for Industrial Process Monitoring

Incorporate ACMO into NIPAM-based inverse opal photonic gels to reduce thermal hysteresis in λpeak response during heating-cooling cycles, improving sensor repeatability across the 10–80°C range [4]. This application leverages the direct comparative evidence that ACMO-containing gels exhibit smaller hysteresis than NIPAM-only gels, making them suitable for precise temperature monitoring in chemical and bioprocess engineering.

Application
Selection Property
Validation Focus
High‑temperature responsive hydrogel research
Elevated LCST profile
Temperature‑triggered release models
Stretchable nanocomposite hydrogel research
Extreme elongation compliance
Mechanical integrity and shape recovery
UV‑curable reactive diluent research
High‑purity monomer grade
Crosslink consistency and optical clarity
Thermochromic sensor research
Reduced thermal hysteresis
Sensor repeatability during cycling

Technical Documentation Hub

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24 linked technical documents
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